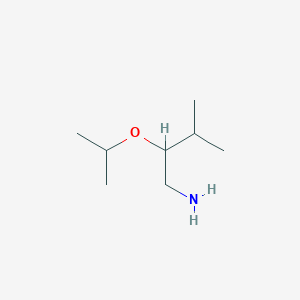
3-Methyl-2-(propan-2-yloxy)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(propan-2-yloxy)butan-1-amine is an organic compound with the molecular formula C8H19NO. It is a derivative of butan-1-amine, featuring a methyl group and a propan-2-yloxy group attached to the carbon chain. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(propan-2-yloxy)butan-1-amine typically involves the reaction of 3-methyl-2-butanone with isopropyl alcohol in the presence of an acid catalyst to form the intermediate 3-methyl-2-(propan-2-yloxy)butan-2-ol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(propan-2-yloxy)butan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation can yield ketones or carboxylic acids.
Reduction: Reduction can produce primary or secondary amines.
Substitution: Substitution reactions can result in various alkylated or acylated derivatives.
Scientific Research Applications
3-Methyl-2-(propan-2-yloxy)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(propan-2-yloxy)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-[4-(propan-2-yloxy)phenyl]butan-1-amine
- 3-(2-methoxyethoxy)propan-1-amine
- 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-amine]
Uniqueness
3-Methyl-2-(propan-2-yloxy)butan-1-amine is unique due to its specific structural features, such as the presence of both a methyl group and a propan-2-yloxy group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
3-methyl-2-propan-2-yloxybutan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-6(2)8(5-9)10-7(3)4/h6-8H,5,9H2,1-4H3 |
InChI Key |
XFDIGOIGLXXLHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CN)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid](/img/structure/B13287287.png)
![2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyrazin-3(2H)-one](/img/structure/B13287306.png)
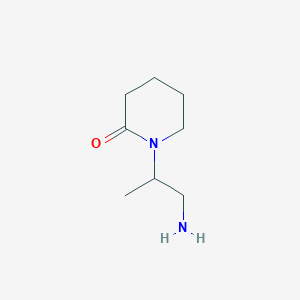
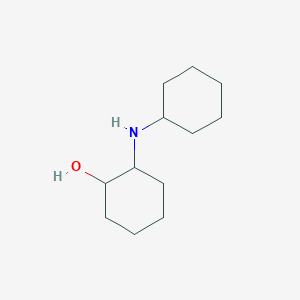
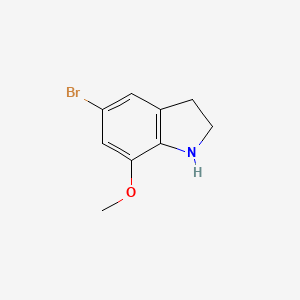
![Methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate](/img/structure/B13287327.png)
![2-[3-(Propan-2-yl)cyclohexyl]acetic acid](/img/structure/B13287347.png)
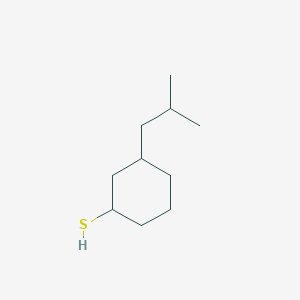
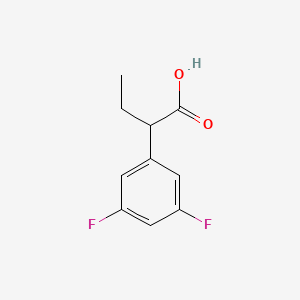

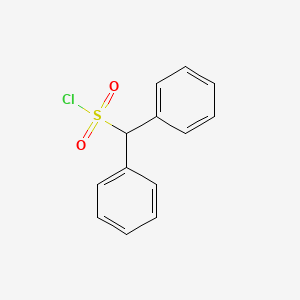
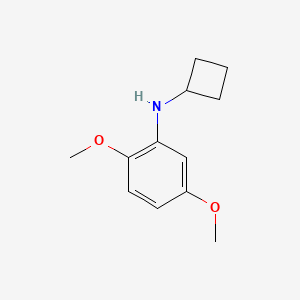
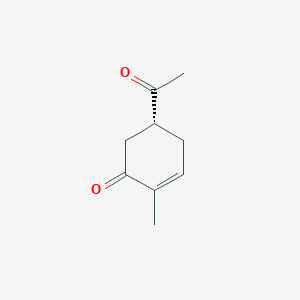
amine](/img/structure/B13287383.png)
